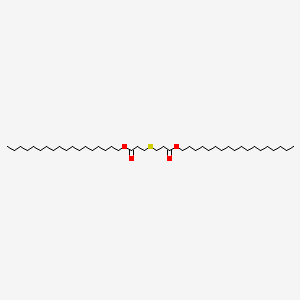

Distearyl thiodipropionate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

octadecyl 3-(3-octadecoxy-3-oxopropyl)sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H82O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-45-41(43)35-39-47-40-36-42(44)46-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWSSIYVTQUJQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H82O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027299 | |

| Record name | Distearyl thiodipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

683.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid, White solid; [Hawley] White paste; [MSDSonline] | |

| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-dioctadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Distearyl thiodipropionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5027 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 250 °C at 1 mm Hg, Boiling Point: >300 °C; decomposes at 300 °C | |

| Record name | DISTEARYL THIODIPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5746 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water, Water solubility: <0.001 g/L at 20 °C, Very soluble in benzene and olefin polymeres | |

| Record name | DISTEARYL THIODIPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5746 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.027 g/cu cm at 25 °C | |

| Record name | DISTEARYL THIODIPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5746 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.95X10-8 mm Hg at 20 °C | |

| Record name | DISTEARYL THIODIPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5746 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White flakes, Crystals | |

CAS No. |

693-36-7, 31852-10-5 | |

| Record name | Distearyl thiodipropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Distearyl thiodipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctadecyl thiodipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031852105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DISTEARYL THIODIPROPIONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-dioctadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Distearyl thiodipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctadecyl 3,3'-thiodipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dioctadecyl thiodipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISTEARYL THIODIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B40A12D0GL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DISTEARYL THIODIPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5746 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

61 °C | |

| Record name | DISTEARYL THIODIPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5746 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Distearyl Thiodipropionate

Introduction

This compound (DSTDP) is an organosulfur compound widely recognized for its antioxidant properties. It is a diester of thiodipropionic acid and stearyl alcohol.[1] Primarily utilized as a secondary, or hydroperoxide-decomposing, antioxidant, DSTDP plays a crucial role in preventing the oxidative degradation of various organic materials, particularly polymers.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound, with a focus on aspects relevant to researchers and professionals in drug development and related scientific fields.

Chemical Structure and Identification

This compound is structurally characterized by a central sulfur atom linked to two propionate (B1217596) groups, which are in turn esterified with two stearyl (octadecyl) alcohol chains. This structure confers a high molecular weight and lipophilic nature to the molecule.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | octadecyl 3-(3-octadecoxy-3-oxopropyl)sulfanylpropanoate | [4] |

| CAS Number | 693-36-7 | [2] |

| Molecular Formula | C42H82O4S | [5] |

| Molecular Weight | 683.16 g/mol | [5] |

| SMILES | CCCCCCCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCCCCCCCC | [4] |

| InChI Key | PWWSSIYVTQUJQQ-UHFFFAOYSA-N | [4] |

| Synonyms | Dioctadecyl 3,3'-thiodipropionate, Antioxidant STDP, DSTDP | [2] |

Physicochemical Properties

DSTDP is a white crystalline powder or flake-like solid at room temperature.[2] Its physical and chemical properties are summarized in the tables below.

Table 2: Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | White crystalline powder or granules | [2] |

| Melting Point | 63-69 °C | [2] |

| Boiling Point | ~704.8 °C (estimated) | [6] |

| Solubility | Insoluble in water; Soluble in benzene, chloroform, carbon disulfide, and carbon tetrachloride; Difficult to dissolve in dimethylformamide and toluene; Insoluble in acetone (B3395972) and ethanol (B145695). | [2] |

| Density | ~0.9 g/cm³ | [6] |

| Flash Point | ~323.7 °C (estimated) |

Table 3: Chemical and Toxicological Properties of this compound

| Property | Value/Information | Reference(s) |

| Stability | Stable under normal temperatures and pressures. | [5] |

| Toxicity | Generally considered to have low toxicity. Oral LD50 (rat) > 5000 mg/kg. | [6] |

| Metabolism | Poorly absorbed from the intestinal tract in animals. The majority is excreted in the feces, with a small amount appearing in the urine as thiodipropionic acid. | [4][6] |

| Biodegradation | Considered to be inherently biodegradable. | [4] |

Synthesis and Manufacturing

The primary method for synthesizing this compound is through the direct esterification of thiodipropionic acid with stearyl alcohol.[5] Another common industrial method involves the transesterification of lower alkyl esters of thiodipropionic acid, such as dimethyl thiodipropionate, with stearyl alcohol.[7]

Experimental Protocol: General Esterification Procedure

While specific, detailed industrial protocols are proprietary, a general laboratory-scale procedure for the esterification of a carboxylic acid with an alcohol is as follows. This can be adapted for the synthesis of this compound.

-

Reactant Charging: In a reaction vessel equipped with a stirrer, thermometer, and a condenser, charge thiodipropionic acid and a molar excess of stearyl alcohol.

-

Catalyst Addition: Introduce an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to the mixture.

-

Reaction: Heat the mixture to a temperature typically ranging from 120 to 160°C. The reaction is driven to completion by the removal of water, often through azeotropic distillation.

-

Neutralization and Washing: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a base, such as sodium carbonate solution. Wash the organic layer with water to remove any remaining salts and impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield the final this compound product.

Caption: General workflow for the synthesis of this compound.

Mechanism of Action as an Antioxidant

This compound functions as a secondary antioxidant, meaning it decomposes hydroperoxides (ROOH) that are formed during the initial stages of oxidation of organic materials. This action prevents the chain propagation reactions that lead to degradation. The sulfur atom in the DSTDP molecule is oxidized in this process, converting the harmful hydroperoxides into stable, non-radical products, primarily alcohols. DSTDP is often used synergistically with primary antioxidants (radical scavengers), such as hindered phenols, to provide enhanced stabilization.[2]

Caption: Peroxide decomposition by this compound.

Analytical Methods

The analysis of this compound is crucial for quality control and for studying its fate in various matrices. High-performance liquid chromatography (HPLC) is a common technique for its quantification.

Experimental Protocol: HPLC Analysis Outline

A detailed, validated protocol for a specific application should be developed, but a general approach for the analysis of DSTDP by reverse-phase HPLC is as follows:

-

Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., acetonitrile (B52724) or chloroform) and perform serial dilutions to create calibration standards.

-

Sample Preparation: Extract the DSTDP from the sample matrix using an appropriate solvent. The extraction method will depend on the nature of the sample (e.g., polymer, biological fluid). The extract may require filtration before injection.

-

HPLC Conditions:

-

Mobile Phase: A mixture of acetonitrile and water is a common mobile phase.[8][9] Phosphoric acid or formic acid may be added to improve peak shape.[8][9]

-

Detection: Due to the lack of a strong chromophore, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is often employed. Mass spectrometry (MS) can also be used for more sensitive and specific detection.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of DSTDP in the samples by comparing their peak areas to the calibration curve.

Caption: Workflow for the analysis of this compound by HPLC.

Relevance to Drug Development and Biological Systems

The primary applications of this compound are in the plastics, rubber, and cosmetics industries as a stabilizer.[2][10] In the context of drug development, its direct role is limited. There is no significant scientific literature suggesting that DSTDP modulates specific biological signaling pathways or has therapeutic effects.

However, its properties are relevant in a few areas:

-

Excipient in Formulations: DSTDP could potentially be used as a stabilizing excipient in topical or other formulations where lipid-soluble components are susceptible to oxidation.[2] Its low toxicity and poor absorption are advantageous in this regard.

-

Metabolism and Safety: Studies on related thiodipropionate esters indicate that they are metabolized to thiodipropionic acid and the corresponding fatty alcohol.[6] this compound itself is poorly absorbed.[4][6] The Cosmetic Ingredient Review Expert Panel has concluded that DSTDP is safe for use in cosmetic products when formulated to be non-irritating.[4][10] This low level of biological interaction and toxicity is important for any potential use in pharmaceutical formulations.

Conclusion

This compound is a well-characterized and widely used secondary antioxidant. Its chemical and physical properties are well-documented, and its mechanism of action in preventing oxidative degradation is understood. While its primary applications are industrial, its low toxicity and stabilizing properties may offer limited potential as an excipient in pharmaceutical formulations. For researchers and drug development professionals, an understanding of its properties is essential when considering its use or when it is encountered as a component in materials used for packaging or delivery devices. Further research into its biocompatibility and potential interactions in biological systems would be necessary to expand its application in the pharmaceutical field.

References

- 1. hplc.com [hplc.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. RP-HPLC Determination of the Anti-oxidant Dilauryl Thiodipropionate | Semantic Scholar [semanticscholar.org]

- 4. This compound | C42H82O4S | CID 12738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. This compound | bioactive compound | CAS# 693-36-7 | InvivoChem [invivochem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. cosmeticsinfo.org [cosmeticsinfo.org]

Distearyl Thiodipropionate: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Distearyl thiodipropionate (DSTDP) is a thioether-based secondary antioxidant widely utilized across various industries, including plastics, cosmetics, and lubricants, to protect materials from oxidative degradation. Its high molecular weight and low volatility make it particularly effective in high-temperature applications. This technical guide provides an in-depth overview of the synthesis and characterization of DSTDP, offering detailed experimental protocols and comprehensive data analysis to support researchers and professionals in its application and development.

Introduction

This compound, with the chemical formula S(CH₂CH₂COOC₁₈H₃₇)₂, is a diester of thiodipropionic acid and stearyl alcohol. As a secondary antioxidant, it functions by decomposing hydroperoxides, which are primary products of oxidation, thereby preventing the propagation of free radicals and subsequent material degradation.[1] DSTDP is often used synergistically with primary antioxidants, such as hindered phenols, to provide enhanced thermal stability to polymers like polypropylene (B1209903) and polyethylene.[2] Its favorable safety profile also allows for its use in food packaging materials and cosmetic formulations.[3] This guide will detail the primary methods of its synthesis and the analytical techniques employed for its characterization.

Synthesis of this compound

There are two primary industrial methods for the synthesis of this compound.

Method 1: Transesterification of a Lower Thiodipropionate Diester

This method involves a multi-step process that begins with the formation of a lower diester of thiodipropionic acid, which is then transesterified with a higher aliphatic alcohol.[4][5]

Experimental Protocol:

-

Synthesis of Dimethyl Thiodipropionate: In a suitable reactor, hydrogen sulfide (B99878) is reacted with a lower acrylate (B77674) ester, such as methyl acrylate, in the presence of a weak base amine catalyst (e.g., C1-10 linear-chain or branched alkyl monoamine) and a polar solvent like water.[4] The reaction is typically conducted at a temperature of 20-150°C and a pressure of (-0.099)-2 MPa.[4]

-

Rectification: The crude lower thiodipropionate diester is purified by rectification at a temperature of 50-200°C and a pressure of (-0.099)-2 MPa to remove unreacted starting materials and byproducts.[4]

-

Transesterification: The purified lower thiodipropionate diester is then mixed with stearyl alcohol and an alkali catalyst, such as a titanate ester. The transesterification reaction is carried out at 50-200°C under a pressure of (-0.099)-2 MPa.[4]

-

Fractionation and Purification: The final product, this compound, is isolated and purified by fractionation at a temperature of 50-250°C and a pressure of (-0.099)-1 MPa.[4] The resulting product is typically a white crystalline powder or granules.

Method 2: Direct Esterification of Thiodipropionic Acid

This method involves the direct reaction of thiodipropionic acid with stearyl alcohol.[6]

Experimental Protocol:

-

Reaction Setup: Thiodipropionic acid and stearyl alcohol are charged into a reactor equipped with a stirrer, thermometer, and a distillation setup for water removal.

-

Catalyst Addition: An acid catalyst, such as p-toluenesulfonic acid or a metallic catalyst, is added to the reaction mixture.

-

Esterification: The mixture is heated to a temperature typically ranging from 120°C to 180°C under a nitrogen atmosphere to prevent oxidation. The water produced during the reaction is continuously removed to drive the equilibrium towards the formation of the ester.

-

Reaction Monitoring: The progress of the reaction can be monitored by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value reaches a predetermined low level.

-

Purification: Upon completion, the catalyst is neutralized and removed. The crude product is then purified, typically by vacuum distillation or recrystallization from a suitable solvent, to yield high-purity this compound.

Characterization of this compound

A combination of spectroscopic and thermal analysis techniques is employed to confirm the identity, purity, and properties of the synthesized this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₄₂H₈₂O₄S | |

| Molecular Weight | 683.18 g/mol | [1] |

| Appearance | White crystalline powder or granules | [7] |

| Melting Point | 63-69 °C | |

| Boiling Point | 704.84 °C (estimated) | [2] |

| Flash Point | 323.70 °C (estimated) | [2] |

| Solubility | Insoluble in water; Soluble in benzene (B151609) and toluene. | [7] |

| Assay | 95.00 to 100.00% | [2] |

Spectroscopic Characterization

FTIR spectroscopy is used to identify the functional groups present in the DSTDP molecule.

Experimental Protocol:

-

Sample Preparation: A small amount of the DSTDP sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.

-

Data Acquisition: The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹.

Interpretation of a Typical FTIR Spectrum:

-

C-H Stretching (Alkyl): Strong absorption bands around 2920 cm⁻¹ and 2850 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the methylene (B1212753) (CH₂) groups in the long stearyl chains.

-

C=O Stretching (Ester): A strong, sharp absorption band is typically observed around 1740 cm⁻¹, corresponding to the carbonyl group of the ester.

-

C-O Stretching (Ester): Absorption bands in the region of 1250-1150 cm⁻¹ are attributed to the C-O stretching vibrations of the ester linkage.

-

C-S Stretching: A weaker absorption band for the C-S bond may be observed in the fingerprint region.

¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of DSTDP.

Experimental Protocol:

-

Sample Preparation: A small amount of DSTDP is dissolved in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃).

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

Interpretation of a Typical ¹H NMR Spectrum:

-

-CH₃ (Terminal methyl of stearyl group): A triplet is expected around 0.88 ppm.

-

-(CH₂)n- (Methylene chain of stearyl group): A broad multiplet is typically observed in the region of 1.25-1.65 ppm.

-

-O-CH₂- (Methylene group attached to the ester oxygen): A triplet is expected around 4.05 ppm.

-

-S-CH₂-CH₂-CO- (Methylene groups adjacent to sulfur and carbonyl): Two triplets are expected around 2.75-2.85 ppm.

Interpretation of a Typical ¹³C NMR Spectrum:

-

-CH₃ (Terminal methyl of stearyl group): A signal is expected around 14.1 ppm.

-

-(CH₂)n- (Methylene chain of stearyl group): A series of signals are typically observed in the range of 22.7-31.9 ppm.

-

-O-CH₂-: A signal is expected around 64.9 ppm.

-

-S-CH₂-: A signal is expected around 29.0 ppm.

-

-CH₂-CO-: A signal is expected around 34.5 ppm.

-

-C=O (Ester carbonyl): A signal is expected around 172.0 ppm.

Chromatographic Analysis

HPLC is used to determine the purity of DSTDP and to quantify any impurities.

Experimental Protocol:

-

Mobile Phase: A typical mobile phase for the reverse-phase HPLC analysis of DSTDP is a mixture of acetonitrile (B52724) and water.[8][9] For mass spectrometry (MS) compatible methods, formic acid can be used as an additive instead of phosphoric acid.[8][9]

-

Column: A C18 column is commonly used as the stationary phase.[10]

-

Detection: A differential refractivity detector is often employed for the detection of DSTDP.[10]

-

Quantification: The external standard method can be used for quantification.[10]

Thermal Analysis

DSC is used to determine the melting point and enthalpy of fusion of DSTDP, which are important indicators of its purity and crystalline structure.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of the DSTDP sample is placed in an aluminum pan.

-

Heating Program: The sample is heated at a constant rate, typically 10°C/min, under a nitrogen atmosphere.

Interpretation of a Typical DSC Thermogram:

A sharp endothermic peak is observed, with the peak maximum corresponding to the melting point of DSTDP. The area under the peak is integrated to determine the enthalpy of fusion.

TGA is used to evaluate the thermal stability of DSTDP by measuring its weight loss as a function of temperature.

Experimental Protocol:

-

Sample Preparation: A small amount of the DSTDP sample is placed in a TGA pan.

-

Heating Program: The sample is heated at a constant rate, for example, 10°C/min, in a controlled atmosphere (e.g., nitrogen or air).

Interpretation of a TGA Thermogram:

The thermogram shows the temperature at which the sample begins to decompose (onset of decomposition) and the temperature at which the maximum rate of decomposition occurs. This information is crucial for determining the processing stability of polymers containing DSTDP.

Workflow and Pathway Diagrams

Caption: Workflow for the synthesis and characterization of this compound.

Caption: Simplified mechanism of DSTDP as a secondary antioxidant.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocols for both the transesterification and direct esterification synthesis routes, along with the methodologies for its characterization by physicochemical, spectroscopic, chromatographic, and thermal analysis, offer a valuable resource for researchers and professionals. The presented data and workflows can aid in the efficient production and quality control of DSTDP, facilitating its effective application as a high-performance antioxidant in various industrial and developmental settings.

References

- 1. This compound | C42H82O4S | CID 12738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 693-36-7 [thegoodscentscompany.com]

- 3. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. This compound: Synthetic Method and Significance in Antioxidant Synthesis and Automobile Coatings_Chemicalbook [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Page loading... [guidechem.com]

- 7. chembk.com [chembk.com]

- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. RP-HPLC Determination of the Anti-oxidant Dilauryl Thiodipropionate | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Solubility of Distearyl Thiodipropionate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Distearyl thiodipropionate (DSTDP) in various organic solvents. Understanding the solubility characteristics of DSTDP is crucial for its effective formulation and application in diverse fields, including pharmaceuticals, cosmetics, and polymer industries. This document presents both qualitative and quantitative solubility data, a generalized experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Solubility Profile of this compound

This compound is a white to off-white crystalline powder or flakes.[1] Its large stearyl groups make it a non-polar molecule, which dictates its solubility in different solvents.

Qualitative Solubility Summary:

Based on available technical literature, this compound exhibits the following general solubility characteristics:

-

Soluble in: Benzene, Chloroform, Carbon Disulfide, Carbon Tetrachloride, and Toluene.[1][2][3][4][5]

-

Slightly Soluble to Difficult to Dissolve in: Dimethylformamide and Toluene.[1][4] One source indicates slight solubility in Chloroform.[1]

Quantitative Solubility Data:

The following table summarizes the quantitative solubility data for this compound in various organic solvents at 20°C.

| Solvent | Solubility ( g/100ml ) at 20°C |

| Acetone | 1 |

| Chloroform | 20 |

| Ethanol | 1.5 |

| Ethyl Acetate | 1.7 |

| n-Heptane | 1.8 |

| Methanol | 1 |

| Toluene | 10 |

| Water | < 0.01 |

Data sourced from a technical datasheet for POLYMER ADD-AO DSTDP.[7]

Experimental Protocol for Solubility Determination

While specific experimental protocols for determining the solubility of this compound were not detailed in the reviewed literature, a general and robust method for determining the solubility of a solid compound in an organic solvent is the isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with airtight seals

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated gravimetric method)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume or weight of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 20°C). Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

Phase Separation: Allow the vials to rest at the constant temperature for a sufficient period (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the solution using a syringe filter to remove any suspended solid particles.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. China China this compound; Antioxidant DSTDP, ADCHEM DSTDP Manufacturer and Supplier | IPG Manufacturer, Supplier | IPG [m.ipgchem.com]

- 3. camsi-x.com [camsi-x.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 693-36-7 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 2017erp.com [2017erp.com]

In-Depth Technical Guide: Thermal Stability and Degradation Profile of Distearyl Thiodipropionate (DSTDP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Distearyl thiodipropionate (DSTDP) is a widely utilized secondary antioxidant belonging to the thioether class. It is primarily employed to protect polymeric materials, plastics, and rubbers from thermal-oxidative degradation.[1][2] DSTDP functions as a hydroperoxide decomposer, synergistically working with primary antioxidants (typically hindered phenols) to provide enhanced long-term thermal stability.[3][4] Its low volatility and high melting point make it suitable for high-temperature processing applications.[3] This technical guide provides a comprehensive overview of the thermal stability and degradation profile of DSTDP, including quantitative data, experimental protocols, and mechanistic insights relevant to its application in various fields, including materials science and drug development where polymer stability is critical.

Thermal Properties of this compound

The thermal stability of DSTDP is a key attribute for its function as an antioxidant in materials subjected to heat during processing and end-use. The following table summarizes the key thermal properties of DSTDP gathered from technical datasheets and chemical databases.

| Property | Value | Reference(s) |

| Melting Point/Range | 63 - 69 °C | [5] |

| Boiling Point (estimated) | ~664.53 °C | [6] |

| Flash Point (estimated) | ~237 °C | [6] |

| Decomposition Onset | When heated to decomposition, it emits toxic fumes of sulfur oxides (SOx). | [5] |

Thermal Analysis Data

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is essential for determining the thermal stability and decomposition profile of DSTDP. A typical TGA experiment measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Expected TGA Profile:

Based on its high molecular weight and function as a thermal stabilizer, DSTDP is expected to exhibit low volatility and significant thermal stability. The onset of major weight loss, indicating thermal decomposition, would likely occur at temperatures exceeding typical polymer processing temperatures. The decomposition process is expected to involve the cleavage of the thioether and ester bonds, ultimately leading to the formation of volatile sulfur-containing compounds.[5]

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is used to measure the heat flow associated with thermal transitions in a material. For DSTDP, DSC is primarily used to determine its melting point and to study its effect on the thermal properties of polymer formulations.

Expected DSC Profile:

A DSC thermogram of DSTDP would show a distinct endothermic peak corresponding to its melting point in the range of 63-69°C.[5] The area under this peak can be used to calculate the enthalpy of fusion. When blended with polymers, the presence of DSTDP can influence the crystallization and melting behavior of the polymer, which can be observed through shifts in the respective DSC peaks.

Experimental Protocols for Thermal Analysis

Detailed experimental protocols are crucial for obtaining reliable and reproducible data on the thermal properties of DSTDP. The following are generalized methodologies for TGA and DSC analysis based on standard practices for polymer additives.

Protocol for Thermogravimetric Analysis (TGA)

This protocol outlines the general procedure for evaluating the thermal stability of DSTDP or a polymer formulation containing DSTDP.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of DSTDP powder or the polymer blend (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis is typically conducted under an inert atmosphere (e.g., nitrogen) to study thermal decomposition, or under an oxidative atmosphere (e.g., air or oxygen) to evaluate thermo-oxidative stability. A constant flow rate (e.g., 20-50 mL/min) is maintained.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

-

Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition (the temperature at which significant weight loss begins), the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the residual mass at the final temperature.

Protocol for Differential Scanning Calorimetry (DSC)

This protocol describes the general procedure for determining the melting behavior of DSTDP and its effect on polymer blends.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small sample (typically 5-10 mg) of DSTDP or the polymer formulation is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Atmosphere: The analysis is usually performed under an inert nitrogen atmosphere with a constant purge rate (e.g., 20-50 mL/min).

-

Temperature Program: A common method is a heat-cool-heat cycle.

-

First Heating Scan: The sample is heated from a sub-ambient temperature (e.g., 0 °C) to a temperature above its melting point (e.g., 100 °C for pure DSTDP, or above the polymer's melting point for blends) at a controlled rate (e.g., 10 °C/min). This scan erases the sample's prior thermal history.

-

Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to observe crystallization behavior.

-

Second Heating Scan: The sample is reheated at the same controlled rate to observe the melting behavior after controlled cooling.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the melting point (peak temperature of the endotherm) and the enthalpy of fusion (area under the melting peak). For polymer blends, changes in the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm) are analyzed.

Degradation Profile and Mechanism

This compound is a secondary antioxidant, meaning it functions by decomposing hydroperoxides (ROOH), which are unstable intermediates formed during the oxidative degradation of polymers.[7] This action prevents the chain-propagating cleavage of hydroperoxides into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals.

The generally accepted mechanism involves the oxidation of the sulfur atom in the thioether linkage to progressively higher oxidation states (sulfoxide and sulfone), which are also reported to have antioxidant activity. This process transforms the pro-oxidant hydroperoxides into harmless alcohols.

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for TGA and DSC analysis of DSTDP.

Antioxidant Mechanism of DSTDP

Caption: DSTDP's role in interrupting polymer degradation.

Conclusion

This compound is a thermally stable secondary antioxidant that plays a crucial role in the protection of polymers during high-temperature applications. Its effectiveness stems from its ability to decompose hydroperoxides, thus preventing auto-accelerated degradation. While detailed public data on its intrinsic thermal decomposition is limited, standardized thermal analysis techniques such as TGA and DSC can be effectively employed to characterize its stability and its impact on formulated products. For drug development professionals utilizing polymeric matrices, understanding the thermal behavior of additives like DSTDP is essential for ensuring the stability and integrity of the final product throughout its lifecycle. Further research using advanced analytical techniques like Py-GC-MS would be beneficial for a more complete understanding of its degradation products and mechanisms.

References

- 1. This compound | C42H82O4S | CID 12738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. bdmaee.net [bdmaee.net]

- 4. 2017erp.com [2017erp.com]

- 5. longchangchemical.com [longchangchemical.com]

- 6. TGA and DSC ppt | PPTX [slideshare.net]

- 7. Preserving Performance: Exploring Plastic and Rubber Antioxidant DSTDP [univook.com]

In-Depth Technical Guide to Distearyl Thiodipropionate (CAS 693-36-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Distearyl thiodipropionate (DSTDP), with the CAS number 693-36-7, is a diester of thiodipropionic acid and stearyl alcohol. It functions as a secondary antioxidant, primarily used to protect polymeric materials from degradation. This technical guide provides a comprehensive overview of the synthesis, physical and chemical properties, and the mechanism of action of DSTDP. Detailed experimental protocols for its synthesis and performance evaluation are presented, along with a thorough analysis of its antioxidant activity. The synergistic effect of DSTDP with primary antioxidants is also discussed. This document is intended to be a valuable resource for researchers and professionals working in the fields of polymer chemistry, materials science, and drug development where oxidative stability is a critical parameter.

Chemical and Physical Properties

This compound is a white crystalline powder or flakes with a slight characteristic odor.[1] It is a high molecular weight thioester that exhibits low volatility and good thermal stability, making it suitable for use in high-temperature processing of polymers.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 693-36-7 | [2] |

| Molecular Formula | C₄₂H₈₂O₄S | [2] |

| Molecular Weight | 683.18 g/mol | [2] |

| Appearance | White crystalline powder or pastilles | [2][3] |

| Melting Point | 63.5-68.5 °C | [2] |

| Ash Content | Max. 0.10% | [2] |

| Solubility | Insoluble in water; Soluble in benzene (B151609) and toluene. | [2] |

Synthesis of this compound

The industrial synthesis of this compound can be achieved through two primary routes: direct esterification of thiodipropionic acid with stearyl alcohol, or transesterification of a lower alkyl ester of thiodipropionic acid (e.g., dimethyl thiodipropionate) with stearyl alcohol.[4]

Experimental Protocol: Synthesis via Transesterification

This protocol is based on the general method described in the patent literature, which involves the synthesis of a lower diester followed by transesterification.[1][4][5]

Materials:

-

Methyl acrylate (B77674)

-

Hydrogen sulfide (B99878) (H₂S)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO) (catalyst)

-

Stearyl alcohol

-

Titanate ester (transesterification catalyst)

-

Nitrogen gas (inert atmosphere)

Procedure:

Step 1: Synthesis of Dimethyl Thiodipropionate

-

Charge a clean, dry reactor with methyl acrylate.

-

With agitation, add 0.2 wt.% of DABCO catalyst to the methyl acrylate and seal the reactor.

-

Introduce hydrogen sulfide gas into the reactor, ensuring good agitation for complete absorption.

-

Maintain the reaction temperature at approximately 40-50 °C. The reaction progress can be monitored by the pressure drop in the sealed reactor.

-

After the reaction is complete, the resulting dimethyl thiodipropionate is purified by rectification at a temperature of 50-200°C under a pressure of (-0.099)-2 MPa.[1]

Step 2: Transesterification with Stearyl Alcohol

-

In a separate reactor equipped for distillation, mix the purified dimethyl thiodipropionate with stearyl alcohol.

-

Add a suitable alkali catalyst, such as a titanate ester.

-

Heat the mixture to a temperature of 50-200°C under a pressure of (-0.099)-2 MPa to initiate the transesterification reaction. Methanol, the byproduct, is continuously removed by distillation.

-

Upon completion of the reaction, the crude this compound is purified by fractionation at a temperature of 50-250°C under a pressure of (-0.099)-1 MPa to remove any remaining reactants and byproducts.[1]

Characterization: The final product can be characterized by its melting point, ash content, and purity, which can be determined by High-Performance Liquid Chromatography (HPLC).

Analytical Method: Purity Determination by HPLC

A reverse-phase HPLC method can be employed to determine the purity of the synthesized this compound.[6][7]

Table 2: HPLC Method for Purity Analysis of this compound

| Parameter | Condition | Reference(s) |

| Column | Newcrom R1 | [6][7] |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid. | [6][7] |

| Detection | UV or MS | [6][7] |

| Column Temperature | Ambient |

Mechanism of Antioxidant Action

This compound functions as a secondary, or hydroperoxide-decomposing, antioxidant.[3] During the thermal oxidation of polymers, the primary degradation pathway involves the formation of hydroperoxides (ROOH), which are unstable and decompose to form highly reactive radicals that propagate the degradation chain reaction.[8][9]

DSTDP acts by converting these harmful hydroperoxides into stable, non-radical products, thereby inhibiting the degradation process.[3] This mechanism is often synergistic with primary antioxidants, such as hindered phenols, which act as radical scavengers.

The following diagram illustrates the synergistic antioxidant mechanism between a primary antioxidant (hindered phenol) and a secondary antioxidant (this compound) in a polymer matrix.

Caption: Synergistic antioxidant mechanism of a primary and secondary antioxidant.

Performance Evaluation in Polymers

The effectiveness of this compound as a stabilizer in polymers is typically evaluated by subjecting the polymer, with and without the antioxidant, to accelerated aging conditions and measuring the changes in its physical and chemical properties.

Experimental Protocol: Evaluation of Thermal Oxidative Stability in Polypropylene (B1209903)

This protocol is based on studies investigating the stabilization of polypropylene.[8][10][11][12]

Materials:

-

Polypropylene (PP) powder

-

This compound (DSTDP)

-

Primary antioxidant (e.g., a hindered phenol)

-

Twin-screw extruder

-

Injection molding machine

-

Forced-air oven

-

Differential Scanning Calorimeter (DSC)

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Melt Flow Indexer

Procedure:

-

Compounding: Dry blend the polypropylene powder with the desired concentrations of DSTDP and the primary antioxidant. A typical dosage for DSTDP is in the range of 0.1% to 1.0%.

-

Extrusion: Melt-compound the blend using a twin-screw extruder to ensure homogeneous dispersion of the antioxidants within the polymer matrix.

-

Sample Preparation: Prepare test specimens by injection molding the extruded pellets into the desired shape (e.g., tensile bars, plaques).

-

Accelerated Aging: Place the test specimens in a forced-air oven at an elevated temperature (e.g., 150 °C) to accelerate thermo-oxidative degradation.[10]

-

Performance Testing: At regular intervals, remove samples from the oven and evaluate their properties:

-

Melt Flow Index (MFI): Measure the MFI to assess changes in the polymer's molecular weight. An increase in MFI indicates chain scission.

-

Oxidation Induction Time (OIT): Use DSC to determine the OIT, which is a measure of the material's resistance to oxidation. A longer OIT indicates better stability.

-

Carbonyl Index: Use FTIR to monitor the formation of carbonyl groups, which are a key indicator of polymer oxidation.

-

Mechanical Properties: Perform tensile tests to evaluate changes in properties such as tensile strength and elongation at break.

-

The following diagram illustrates a typical experimental workflow for evaluating the performance of DSTDP in a polymer.

Caption: Experimental workflow for performance evaluation of DSTDP in polymers.

Quantitative Data Presentation

The performance of DSTDP is best illustrated by comparing the properties of the stabilized polymer to an unstabilized control over time.

Table 3: Illustrative Performance Data of DSTDP in Polypropylene

| Aging Time (hours) | Melt Flow Index (g/10 min) - Unstabilized | Melt Flow Index (g/10 min) - Stabilized with DSTDP | Oxidation Induction Time (min) - Unstabilized | Oxidation Induction Time (min) - Stabilized with DSTDP |

| 0 | 3.0 | 3.1 | 5 | 60 |

| 100 | 15.2 | 3.5 | <1 | 55 |

| 200 | 35.8 | 4.2 | <1 | 48 |

| 400 | N/A (degraded) | 5.1 | N/A | 40 |

Note: The data in this table are illustrative and will vary depending on the specific polymer grade, antioxidant concentration, and aging conditions.

Safety and Handling

This compound is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle DSTDP in a well-ventilated area and to wear personal protective equipment, including gloves and safety glasses. Dust formation should be avoided. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a highly effective secondary antioxidant that plays a crucial role in the stabilization of a wide range of polymeric materials. Its low volatility, high thermal stability, and synergistic activity with primary antioxidants make it a valuable tool for extending the service life of plastics and other materials. The detailed experimental protocols and technical data presented in this guide provide a solid foundation for researchers and professionals to understand and utilize this important additive in their work. Further research into the specific degradation pathways and the development of even more efficient synergistic antioxidant systems will continue to be an active area of investigation.

References

- 1. This compound: Synthetic Method and Significance in Antioxidant Synthesis and Automobile Coatings_Chemicalbook [chemicalbook.com]

- 2. This compound | C42H82O4S | CID 12738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. longchangchemical.com [longchangchemical.com]

- 4. US4231956A - Process for preparation of thioethers - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A study of the controlled degradation of polypropylene containing pro-oxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Thioester Core of DSTDP: A Technical Guide to its Peroxide Scavenging Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Distearyl thiodipropionate (DSTDP) is a widely utilized secondary antioxidant, critical in preventing the oxidative degradation of polymeric materials and stabilizing cosmetic formulations. Its efficacy is centered on the peroxide scavenging ability of its core thioester functional group. This technical guide provides an in-depth exploration of the chemical mechanisms, quantitative performance, and experimental evaluation of DSTDP's role in neutralizing harmful peroxides. Detailed experimental protocols for assessing peroxide scavenging activity are provided, alongside visualizations of the chemical pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in material science and drug development.

Introduction: The Role of Secondary Antioxidants

Oxidative degradation is a primary cause of material failure in polymers and can lead to instability in cosmetic and pharmaceutical formulations. This process is a free-radical chain reaction where hydroperoxides (ROOH) are key intermediates. While primary antioxidants, such as hindered phenols, are crucial for scavenging free radicals, secondary antioxidants play the vital role of decomposing hydroperoxides into non-radical, stable products.[1]

This compound (DSTDP) is a prominent thioester-type secondary antioxidant. It functions by targeting and decomposing hydroperoxides, thus preventing them from breaking down into new, damaging free radicals.[2] This action significantly slows the overall degradation of the material.[3] DSTDP is particularly effective in providing long-term thermal stability and is often used in synergy with primary antioxidants to create a more robust and prolonged protective system.[4]

The Thioester Mechanism of Peroxide Scavenging

The peroxide scavenging activity of DSTDP is centered on its thioester (or thioether) functional group. The sulfur atom in the thioester acts as the reactive center, undergoing oxidation while the hydroperoxide is reduced to a more stable alcohol.[5] This process effectively neutralizes the peroxide's potential to propagate the oxidative chain reaction.

The reaction proceeds in a stepwise manner. The thioester first reacts with a hydroperoxide molecule to form a sulfoxide (B87167). This is the primary peroxide scavenging step. Subsequently, the sulfoxide can be further oxidized by another hydroperoxide molecule to form a sulfone. These oxidation products of the sulfur atom are stable and do not contribute to further degradation.

The overall reaction can be summarized as follows:

-

Thioester + Hydroperoxide → Sulfoxide + Alcohol

-

Sulfoxide + Hydroperoxide → Sulfone + Alcohol

This mechanism highlights the sacrificial nature of the thioester antioxidant; it is consumed in the process of protecting the material from oxidative damage.

Visualization of the Peroxide Scavenging Mechanism

Caption: Peroxide scavenging mechanism of DSTDP.

Quantitative Performance of DSTDP

| Antioxidant System | Polymer Matrix | Test Condition | Observation | Reference |

| Unstabilized | Polypropylene | Long-term thermal aging at 150°C | Rapid thermal degradation. | [6] |

| Hindered Phenol (S1010) + DSTDP (20:80 ratio) | Polypropylene | Long-term thermal aging at 150°C | Optimal long-term thermal stability. | [6] |

| Hindered Phenol (S1010) + DLTDP (20:80 ratio) | Polypropylene | Long-term thermal aging at 150°C | Optimal long-term thermal stability. | [6] |

| DSTDP in combination with Irganox 1010 | Polypropylene | Not specified | Can increase the oxidative induction time (OIT) by up to 50% compared to using either alone. | [3] |

DLTDP (didodecyl-3,3'-thiodipropionate) is another thioester antioxidant with a similar mechanism to DSTDP.

These findings underscore the importance of the thioester in providing long-term protection against thermo-oxidative degradation by continuously removing hydroperoxides.

Experimental Protocols for Assessing Peroxide Scavenging Activity

The peroxide scavenging activity of DSTDP can be quantified by measuring the reduction in peroxide concentration in a system over time. The iodometric titration method is a classic and reliable approach for determining the peroxide value.

Determination of Peroxide Value by Iodometric Titration

This protocol is adapted from standard methods for determining peroxide value in fats and oils and can be applied to assess the activity of DSTDP in a lipid-based or organic solvent system.

Principle: Peroxides in the sample oxidize potassium iodide (KI) to iodine (I₂). The amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, using a starch indicator. The peroxide value is expressed in milliequivalents of active oxygen per kilogram of sample (meq O₂/kg).

Materials and Reagents:

-

DSTDP

-

Oxidized lipid or organic solvent with a known initial peroxide value

-

Acetic acid-chloroform solvent (3:2 v/v)

-

Saturated potassium iodide (KI) solution (freshly prepared)

-

Standardized 0.01 N sodium thiosulfate (Na₂S₂O₃) solution

-

1% Starch indicator solution

-

Deionized water

-

Erlenmeyer flasks with stoppers

-

Burette

-

Pipettes

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Prepare a control sample by dissolving a known weight (e.g., 5 g) of the oxidized lipid/solvent in 30 mL of the acetic acid-chloroform solvent in an Erlenmeyer flask.

-

Prepare a test sample by dissolving the same weight of the oxidized lipid/solvent and a specified concentration of DSTDP (e.g., 0.1% w/w) in 30 mL of the acetic acid-chloroform solvent.

-

-

Reaction:

-

To each flask, add 0.5 mL of saturated KI solution.

-

Stopper the flasks, swirl, and let them stand in the dark for a specified reaction time (e.g., 1, 5, or 10 minutes) to allow the reaction between peroxides and KI to complete.

-

-

Titration:

-

After the reaction time, add 30 mL of deionized water to each flask.

-

Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution while swirling the flask.

-

Continue the titration until the yellow color of the iodine has almost disappeared.

-

Add 1-2 mL of the starch indicator solution. The solution will turn blue-black.

-

Continue the titration with sodium thiosulfate, drop by drop, until the blue color completely disappears.

-

-

Blank Titration:

-

Perform a blank titration using 30 mL of the acetic acid-chloroform solvent without any sample.

-

-

Calculation:

-

Calculate the peroxide value (PV) using the following formula: PV (meq O₂/kg) = [(S - B) x N x 1000] / W Where:

-

S = volume of Na₂S₂O₃ solution used for the sample (mL)

-

B = volume of Na₂S₂O₃ solution used for the blank (mL)

-

N = normality of the Na₂S₂O₃ solution

-

W = weight of the sample (g)

-

-

Data Interpretation: A lower peroxide value in the sample containing DSTDP compared to the control indicates peroxide scavenging activity. The percentage reduction in peroxide value can be calculated to quantify the efficiency of DSTDP.

Visualization of the Experimental Workflow

Caption: Workflow for peroxide value determination.

Role in Biological Systems and Signaling Pathways

DSTDP is primarily used in industrial applications such as plastics and as a stabilizer in cosmetics.[4][7] Its safety for use in cosmetics has been assessed by regulatory bodies.[8][9] These assessments focus on toxicological endpoints like skin irritation and sensitization.[8] Based on available scientific literature, there is no evidence to suggest that DSTDP directly interacts with or modulates specific biological signaling pathways in the manner of a pharmacologically active drug. Its antioxidant function in cosmetic formulations is to prevent the degradation of the product itself, rather than to exert a biological effect on the skin's signaling cascades.[7]

Conclusion

The thioester functional group is the cornerstone of DSTDP's efficacy as a peroxide-scavenging secondary antioxidant. By catalytically decomposing hydroperoxides into stable alcohols, DSTDP plays a critical role in inhibiting oxidative degradation, particularly in enhancing the long-term thermal stability of polymers. Its synergistic action with primary antioxidants provides a comprehensive stabilization system. The experimental protocols outlined in this guide offer a framework for the quantitative assessment of this crucial antioxidant activity. For researchers and professionals in material science and drug development, a thorough understanding of the mechanisms and evaluation of thioester-based antioxidants like DSTDP is essential for the formulation of stable and durable products.

References

- 1. Preserving Performance: Exploring Plastic and Rubber Antioxidant DSTDP [univook.com]

- 2. nbinno.com [nbinno.com]

- 3. bdmaee.net [bdmaee.net]

- 4. China China this compound; Antioxidant DSTDP, ADCHEM DSTDP Manufacturer and Supplier | IPG Manufacturer, Supplier | IPG [m.ipgchem.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. cosmeticsinfo.org [cosmeticsinfo.org]

- 8. Final safety assessment of thiodipropionic acid and its dialkyl esters as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Core Principles of Synergistic Antioxidation with Dilauryl Thiodipropionate (DSTDP): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative degradation is a primary contributor to the deterioration of organic materials, including polymers and biological systems. Antioxidants are crucial in mitigating this damage. While individual antioxidants offer protection, synergistic combinations of primary and secondary antioxidants can provide significantly enhanced and prolonged stability. This technical guide delves into the fundamental principles of synergistic antioxidation, with a specific focus on the role of Dilauryl Thiodipropionate (DSTDP), a secondary antioxidant. Through a complementary mechanism with primary antioxidants, such as hindered phenols, DSTDP effectively neutralizes hydroperoxides, a key intermediate in the oxidative degradation cascade. This document provides a comprehensive overview of the mechanisms of action, quantitative data on synergistic effects, detailed experimental protocols for evaluation, and visual representations of the underlying chemical pathways.

Introduction to Synergistic Antioxidation

Synergism in antioxidation occurs when the combined effect of two or more antioxidants is greater than the sum of their individual effects.[1] This enhanced efficacy is typically achieved by employing a multi-pronged approach to combat oxidative stress. The two primary classes of antioxidants involved in such synergistic systems are:

-

Primary Antioxidants (Radical Scavengers): These antioxidants, typically hindered phenols, function by donating a hydrogen atom to highly reactive free radicals, thereby neutralizing them and terminating the oxidative chain reaction.[1][2]

-

Secondary Antioxidants (Peroxide Decomposers): This class of antioxidants, which includes thioesters like DSTDP, works by decomposing hydroperoxides into stable, non-radical products.[1][3] Hydroperoxides are unstable intermediates that can decompose to form new free radicals, thus propagating the degradation process.[1]

By combining these two types of antioxidants, a more robust and durable stabilization system is created. The primary antioxidant intercepts free radicals, while the secondary antioxidant eliminates the hydroperoxides that could otherwise overwhelm the primary antioxidant and fuel further degradation.[1]

The Role and Mechanism of DSTDP in Synergistic Systems

Dilauryl thiodipropionate (DSTDP) is a highly effective thioester-based secondary antioxidant.[1] Its primary function is to decompose hydroperoxides (ROOH) into stable alcohols (ROH).[4] This process prevents the homolytic cleavage of the peroxide bond, which would otherwise generate highly reactive hydroxyl and alkoxyl radicals.

The synergistic mechanism between a primary antioxidant (a hindered phenol (B47542), ArOH) and DSTDP can be summarized as follows:

-

Initiation: The process begins with the formation of a free radical (R•) on a polymer chain or other organic molecule due to stressors like heat or UV light.

-

Propagation: This free radical reacts with oxygen to form a peroxyl radical (ROO•), which can then abstract a hydrogen atom from another molecule to form a hydroperoxide (ROOH) and a new free radical (R•), thus propagating the chain reaction.

-

Radical Scavenging (Primary Antioxidant): The hindered phenol (ArOH) donates a hydrogen atom to the peroxyl radical (ROO•), neutralizing it and forming a stable phenoxyl radical (ArO•) that does not propagate the chain reaction.[2]

-

Hydroperoxide Decomposition (Secondary Antioxidant): DSTDP reacts with the hydroperoxides (ROOH) formed during the propagation phase, converting them into stable alcohols.[4] This crucial step prevents the formation of new radicals from hydroperoxide decomposition.

This dual-action approach ensures comprehensive protection against oxidative degradation, extending the material's lifespan and maintaining its physical and chemical properties.[1]

Quantitative Analysis of Synergistic Effects

The synergistic effect of combining DSTDP with primary antioxidants can be quantified using various analytical techniques. The Oxidative Induction Time (OIT) is a key parameter used to assess the thermo-oxidative stability of a material.[5] OIT is the time until the onset of oxidation of a sample at a specified temperature in an oxygen atmosphere, measured using Differential Scanning Calorimetry (DSC).[5]

Studies have shown that the combination of DSTDP with a hindered phenolic antioxidant like Irganox 1010 can significantly increase the OIT of polymers such as polypropylene, in some cases by up to 50% compared to using either antioxidant alone.[6] Research also suggests that a ratio of 20:80 of phenolic antioxidant to thioester can provide optimal long-term thermal stability.

Table 1: Illustrative Oxidative Induction Time (OIT) Data for Polypropylene at 200°C

| Antioxidant System | Concentration (% w/w) | OIT (minutes) |

| Control (Unstabilized) | 0 | < 1 |

| Irganox 1010 | 0.1 | 15 |

| DSTDP | 0.2 | 8 |

| Irganox 1010 + DSTDP | 0.1 + 0.2 | 35 |

Table 2: Synergistic Index (SI) Calculation Example

The synergistic index can be calculated to quantify the degree of synergy. A common method involves comparing the performance of the mixture to the individual components.

| Antioxidant | OIT (minutes) |

| OIT of A (Irganox 1010) | 15 |

| OIT of B (DSTDP) | 8 |

| OIT of A+B (Mixture) | 35 |

| Synergistic Index (SI) | 1.52 |

Calculation: SI = OITA+B / (OITA + OITB). An SI > 1 indicates synergy.

Experimental Protocols

Determination of Oxidative Induction Time (OIT) by DSC

This protocol is based on the principles outlined in ASTM D3895 and ISO 11357-6.[5][6]

Objective: To determine the thermo-oxidative stability of a polymer formulation containing DSTDP and a primary antioxidant.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Sample pans (aluminum)

-

Gas flow controllers for nitrogen and oxygen

Procedure:

-

Sample Preparation: A small, uniform sample (5-10 mg) of the polymer formulation is placed in an open aluminum DSC pan.

-

Instrument Setup: The DSC cell is purged with nitrogen gas.

-

Heating Phase: The sample is heated under a nitrogen atmosphere to the isothermal test temperature (e.g., 200°C for polypropylene) at a constant heating rate (e.g., 20°C/min).

-

Isothermal Phase (Nitrogen): The sample is held at the isothermal temperature for a short period (e.g., 5 minutes) to allow for thermal equilibrium.

-

Introduction of Oxygen: The purge gas is switched from nitrogen to oxygen at the same flow rate. This marks the beginning of the OIT measurement (t=0).

-

Data Acquisition: The DSC heat flow signal is monitored. The onset of oxidation is indicated by a sharp exothermic deviation from the baseline.

-

OIT Determination: The OIT is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation peak.

DPPH Radical Scavenging Assay

This protocol provides a method to assess the radical scavenging activity of the primary antioxidant in the synergistic blend.

Objective: To evaluate the free radical scavenging capacity of a hindered phenolic antioxidant.

Apparatus:

-

UV-Vis Spectrophotometer

-

Cuvettes or 96-well microplate reader

-

Vortex mixer

Reagents:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727) or ethanol (B145695) (typically 0.1 mM)

-

Antioxidant stock solution

-

Methanol or ethanol (as solvent)

Procedure:

-

Preparation of Solutions: Prepare a series of dilutions of the antioxidant sample in the chosen solvent.

-

Reaction Mixture: In a test tube or microplate well, mix a specific volume of the DPPH solution with a specific volume of the antioxidant solution. A control sample containing only the solvent and DPPH solution is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [(Acontrol - Asample) / Acontrol] x 100

Where Acontrol is the absorbance of the control and Asample is the absorbance of the sample.

-

IC50 Determination: The concentration of the antioxidant required to scavenge 50% of the DPPH radicals (IC50) is determined by plotting the scavenging activity against the antioxidant concentration.

Visualization of Mechanisms

The following diagrams, generated using the DOT language, illustrate the key chemical pathways involved in the synergistic antioxidation of DSTDP and a hindered phenol.

Caption: Workflow of synergistic antioxidation.

Caption: Radical scavenging by a hindered phenol.

Caption: Hydroperoxide decomposition by DSTDP.

Conclusion